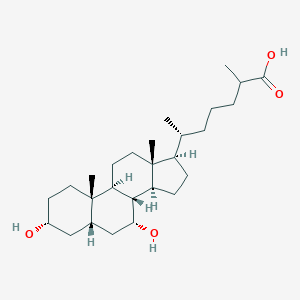

Ácido 3alfa,7alfa-dihidroxi-5beta-colestano-26-oico

Descripción general

Descripción

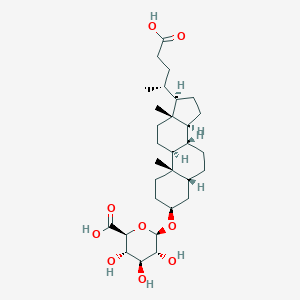

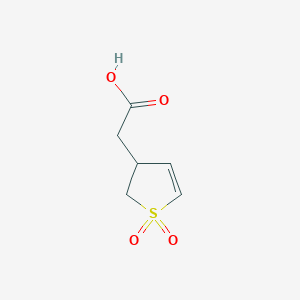

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, also known as lithocholic acid (LCA), is a bile acid that is produced in the liver and is a major component of bile. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. LCA has been the subject of extensive research due to its potential therapeutic properties in various diseases.

Aplicaciones Científicas De Investigación

Papel en la biosíntesis de ácidos biliares

Este compuesto es un intermedio clave en la biosíntesis de ácidos biliares, que son cruciales para la digestión y absorción de las grasas de la dieta y las vitaminas liposolubles en el intestino delgado. Su papel en la síntesis de ácido cólico y ácido quenodesoxicólico, ácidos biliares primarios en humanos, es de particular interés para comprender y tratar los trastornos metabólicos relacionados con las deficiencias de ácidos biliares .

Potencial agente terapéutico para la colestasis

Debido a su participación en el metabolismo de los ácidos biliares, el Ácido 3alfa,7alfa-dihidroxi-5beta-colestano-26-oico se está estudiando como un posible agente terapéutico para la colestasis, una condición en la que el flujo biliar desde el hígado se reduce o bloquea, lo que lleva a la acumulación de ácidos biliares en el hígado .

Indicador de salud metabólica

Como metabolito que se encuentra en humanos y ratones, este compuesto sirve como un indicador de la salud metabólica, particularmente en el hígado. Sus niveles pueden reflejar el estado de los procesos metabólicos y se utilizan en la investigación para comprender las enfermedades metabólicas .

Estudio de trastornos genéticos

Este derivado de ácido biliar se utiliza en el estudio de trastornos genéticos que afectan la síntesis de ácidos biliares. Al analizar sus niveles y comportamiento en el cuerpo, los investigadores pueden obtener información sobre afecciones como la colestasis intrahepática familiar progresiva (PFIC) y otras enfermedades hepáticas raras .

Investigación sobre el metabolismo de los fármacos

El papel del compuesto en el metabolismo de los fármacos es otra área de investigación. Puede influir en la farmacocinética de ciertos fármacos al afectar su solubilidad y absorción. Comprender sus interacciones con los productos farmacéuticos puede conducir a mejores formulaciones y regímenes de dosificación de fármacos .

Desarrollo de herramientas de diagnóstico

This compound: también se está explorando para el desarrollo de herramientas de diagnóstico. Su presencia y concentración en muestras biológicas se pueden utilizar para diagnosticar enfermedades hepáticas, trastornos de la síntesis de ácidos biliares y otras afecciones metabólicas .

Mecanismo De Acción

Target of Action

The primary target of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, also known as 3alpha,7alpha-Dihydroxycoprostanic acid, is the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase . This enzyme belongs to the family of ligases, specifically those forming carbon-sulfur bonds as acid-thiol ligases .

Mode of Action

The compound interacts with its target enzyme, 3α,7α-dihydroxy-5β-cholestanate—CoA ligase, and undergoes a chemical reaction . The reaction involves the compound, ATP, and CoA, resulting in AMP, diphosphate, and (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .

Biochemical Pathways

The compound is involved in the bile acid biosynthesis pathway . It is a metabolite produced during a metabolic reaction in humans and mice . The compound is a cholestanoid that is 5β-cholestan-26-oic acid substituted by α-hydroxy groups at positions 3 and 7 .

Análisis Bioquímico

Biochemical Properties

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is involved in bile acid biosynthesis . It is a substrate of the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase (EC 6.2.1.28), which catalyzes the chemical reaction ATP + (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oate + CoA AMP + diphosphate + (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .

Molecular Mechanism

It is known to be involved in the formation of chenodeoxycholic acid, a bile acid

Metabolic Pathways

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is involved in bile acid biosynthesis

Propiedades

IUPAC Name |

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZYGDKGRKKBSN-HKFUITGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

17974-66-2 | |

| Record name | 3α,7α-Dihydroxy-5β-cholestanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17974-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of 3α,7α-dihydroxy-5β-cholestan-26-oic acid in humans?

A: Research using radioactive labeling has shown that 3α,7α-dihydroxy-5β-cholestan-26-oic acid is efficiently metabolized in the human body, primarily into chenodeoxycholic acid. [] Studies on patients with T-tube bile fistulas revealed that approximately 80% of administered 3α,7α-dihydroxy-5β-cholestan-26-oic acid (either orally or intravenously) was converted into chenodeoxycholic acid. A smaller proportion, less than 2%, was metabolized into cholic acid. [] This highlights the compound's role as a precursor in bile acid formation.

Q2: Which enzymes are involved in the conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid to primary bile acids?

A: The conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid and its 12α-hydroxylated counterpart (3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid) into chenodeoxycholic acid and cholic acid, respectively, takes place within peroxisomes. [, ] This process involves several enzymatic steps. Research suggests that a peroxisomal bifunctional enzyme, D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase, plays a crucial role in converting the CoA esters of these acids into their corresponding 24-oxo-27-nor-cholestane forms. [] Subsequently, a thiolase, likely working in conjunction with sterol carrier protein x, catalyzes the cleavage of the side chain, ultimately yielding the primary bile acids. []

Q3: Are there any analytical methods available to study the CoA esters of bile acid intermediates like 3α,7α-dihydroxy-5β-cholestan-26-oic acid?

A: Yes, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has emerged as a rapid and effective technique for quantifying the CoA esters of bile acids, including 3α,7α-dihydroxy-5β-cholestan-26-oic acid. [] This method allows for direct measurement of these esters in complex mixtures containing peroxisomal proteins, making it a valuable tool for investigating bile acid biosynthesis and related disorders. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)

![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)